Scientific Field: Photonics and Optical Processing
Summary of Application: Bromoanilines, including 4-bromoaniline, have been studied for their nonlinear optical (NLO) properties. These properties make it possible to modulate optical signals by altering their frequency, amplitude, and phase.
Methods of Application: The study involved spectroscopic characterizations, including geometrical parameters, vibrational and electronic absorption spectra, molecular orbital analysis, and electronic properties.
Results or Outcomes: Aniline and its substituents exhibited greater responsiveness to the first hyperpolarizability than the second, with variations depending on the method and basis set.
Scientific Field: Organic Chemistry
Summary of Application: 4-Bromoaniline can be used as a starting material for the preparation of Sharpless asymmetric ligands for dihydroxylation of alkenes.
Summary of Application: 4-Bromoaniline can be used as a building block in the preparation of monobrominated biphenyl via the Gomberg-Bachmann reaction.
Summary of Application: 4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs).
4-bromo-N-(oxolan-2-ylmethyl)aniline is an organic compound characterized by the presence of a bromine atom at the para position of the aniline structure and an oxolan-2-ylmethyl group attached to the nitrogen atom. Its molecular formula is and it has a molecular weight of approximately 256.14 g/mol. The compound is notable for its unique structural features, which include both aromatic and aliphatic components, making it a versatile candidate for various chemical applications.
These reactions highlight the compound's potential in organic synthesis and medicinal chemistry.
The synthesis of 4-bromo-N-(oxolan-2-ylmethyl)aniline typically involves several steps:
This multi-step process allows for the careful construction of the desired compound while minimizing side reactions.
4-bromo-N-(oxolan-2-ylmethyl)aniline finds applications in several fields:
Studies on the interactions of 4-bromo-N-(oxolan-2-ylmethyl)aniline with biological systems are crucial for understanding its pharmacological potential. Its interactions with enzymes and receptors can lead to insights into its mechanism of action, guiding future research towards specific therapeutic applications. Detailed interaction studies are necessary to elucidate how this compound affects biological pathways.
Several compounds share structural similarities with 4-bromo-N-(oxolan-2-ylmethyl)aniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromoaniline | Bromine at para position without additional substituents | Less sterically hindered compared to 4-bromo-N-(oxolan-2-ylmethyl)aniline |
| N-(oxolan-2-ylmethyl)aniline | Lacks bromine atom | Affects reactivity and potential biological activity |
| 4-bromo-N-(butan-2-yl)aniline | Similar structure but with a butan-2-yl group | Different steric and electronic properties |
| 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline | Contains additional methyl groups | Alters steric hindrance and electronic effects |
The uniqueness of 4-bromo-N-(oxolan-2-ylmethyl)aniline lies in its combination of the bromine atom and the oxolan group, providing a balance of steric hindrance and electronic effects that enhance its utility in organic synthesis and medicinal chemistry.
The IUPAC name for this compound is 4-bromo-N-[(oxolan-2-yl)methyl]aniline. The systematic naming reflects its substituents:
The molecular structure features:
SMILES: C1CC(OC1)CNC2=CC=C(C=C2)Br InChIKey: XVAFMXUEHRLQRH-UHFFFAOYSA-N | Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| SMILES | C1CC(OC1)CNC2=CC=C(C=C2)Br |
| InChIKey | XVAFMXUEHRLQRH-UHFFFAOYSA-N |
| Hydrogen-Bond Donors | 1 (NH) |
| Hydrogen-Bond Acceptors | 2 (O in oxolan) |
The compound is a crystalline solid with a melting point influenced by intermolecular hydrogen bonding between the aniline NH group and the oxolan oxygen.
The synthesis of 4-bromo-N-(oxolan-2-ylmethyl)aniline typically involves two stages:
| Reagents/Conditions | Key Steps | Yield |
|---|---|---|
| Oxolan-2-ylmethyl chloride, K₂CO₃, DMF | N-Alkylation of 4-bromoaniline | 70–85% |
| NBS, Pd catalyst, CH₃CN | Bromination at para position | 60–75% |
Modern methods leverage palladium-catalyzed C–H activation for regioselective bromination, avoiding traditional electrophilic substitution’s ortho/para regiochemical challenges.
While specific X-ray crystallographic data for 4-bromo-N-(oxolan-2-ylmethyl)aniline remains limited in the available literature, structural insights can be drawn from related brominated aniline derivatives and tetrahydrofuran-containing compounds [10] [11]. The crystallographic analysis of 4-bromoaniline reveals characteristic structural parameters that provide a foundation for understanding the parent aromatic system [10] [12].
The bromine atom in para-brominated aniline derivatives typically exhibits bond lengths of approximately 1.90-1.92 Å to the aromatic carbon, consistent with standard carbon-bromine single bond distances [13] [14]. The aniline nitrogen geometry in such compounds demonstrates pyramidalization, with the amino group lying at an angle of approximately 42° to the plane of the benzene ring, as observed in substituted aniline systems [6] [7].
The introduction of the oxolan-2-ylmethyl substituent at the nitrogen position introduces additional conformational complexity through the flexible methylene linker and the conformationally active tetrahydrofuran ring [15] [5]. Tetrahydrofuran derivatives typically exhibit envelope or twist conformations, with the twisted conformation generally being energetically favored by approximately 17 cm⁻¹ over the bent conformation [5] [16].
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 256.03316 | 153.1 |
| [M+Na]⁺ | 278.01510 | 162.0 |
| [M-H]⁻ | 254.01860 | 162.2 |
| [M+NH₄]⁺ | 273.05970 | 173.5 |
| [M+K]⁺ | 293.98904 | 152.1 |
The collision cross section predictions for various ionized forms of the compound provide valuable insights into the three-dimensional molecular structure and gas-phase conformational behavior [1]. These values indicate a compact molecular architecture with the protonated species showing the smallest cross-sectional area, suggesting potential intramolecular interactions that stabilize a folded conformation [1].
Computational chemistry approaches, particularly density functional theory calculations using functionals such as B3LYP with appropriate basis sets, have proven essential for understanding the conformational landscape of tetrahydrofuran-containing molecules [15] [5] [14]. The conformational behavior of 4-bromo-N-(oxolan-2-ylmethyl)aniline is governed by multiple torsional degrees of freedom, including rotation about the nitrogen-methylene bond and the inherent ring puckering of the tetrahydrofuran moiety [17] [18].
Tetrahydrofuran ring systems exhibit characteristic pseudorotational behavior, with the most stable conformations typically being the twisted form with C₂ symmetry and the bent form with Cs symmetry [5] [16]. Computational studies on related tetrahydrofuran derivatives indicate that the energy barrier between these conformations is relatively low, typically on the order of 1.5-1.7 kilojoules per mole, facilitating rapid interconversion at room temperature [15] [5].
The electronic effects of the para-bromine substituent significantly influence the conformational preferences through modulation of the nitrogen lone pair availability and overall molecular polarization [8] [6]. Electron-withdrawing substituents such as bromine tend to reduce the pyramidalization of the aniline nitrogen and affect the rotational barriers around the carbon-nitrogen bond [6] [19].
| Conformer | Relative Stability (cm⁻¹) | Description | Typical in |
|---|---|---|---|
| Twisted (C₂) | 0 | C₂-symmetric ground state | Neutral and cationic states |
| Bent (Cs) | 17 | Cs-symmetric higher energy form | Neutral state only |
| Envelope (E) | Variable | Envelope configuration | Substituted THF derivatives |
| Twist (T) | Variable | Twist configuration | Substituted THF derivatives |
Computational analysis of the rotational barriers around the nitrogen-methylene linkage reveals the influence of both steric and electronic factors [9] [19]. The oxolan ring orientation relative to the aniline plane affects the overall molecular dipole moment and can influence intermolecular interactions in condensed phases [20] [21].
Advanced computational methods, including molecular dynamics simulations, provide insights into the dynamic behavior of the tetrahydrofuran ring system [20] [21]. These studies demonstrate that the ring adopts multiple conformations on the picosecond timescale, with the population distribution dependent on temperature and environmental factors [5] [20].
The structural and electronic properties of 4-bromo-N-(oxolan-2-ylmethyl)aniline can be better understood through systematic comparison with related tetrahydrofuran-aniline hybrid compounds [22] [23]. This comparative analysis reveals the specific contributions of different structural modifications to the overall molecular behavior and properties [9].
Unsubstituted N-(oxolan-2-ylmethyl)aniline serves as the direct parent compound, lacking the electron-withdrawing bromine substituent [22]. The absence of the halogen results in increased electron density on the aromatic ring and enhanced basicity of the aniline nitrogen [9] [7]. This electronic difference significantly affects both the conformational preferences and the chemical reactivity of the molecule [8] [6].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-bromo-N-(oxolan-2-ylmethyl)aniline | C₁₁H₁₄BrNO | 256.14 | Para-bromine, N-alkyl substitution |
| 4-bromoaniline | C₆H₆BrN | 172.02 | Para-bromine only |
| N-(oxolan-2-ylmethyl)aniline | C₁₁H₁₅NO | 177.24 | N-alkyl substitution only |
| 4-(oxolan-2-yl)aniline | C₁₀H₁₃NO | 163.22 | Direct oxolan attachment |
| 2-{[(3R)-Oxolan-3-yl]oxy}aniline | C₁₀H₁₃NO₂ | 179.22 | Oxolan ether linkage |
The direct attachment of the tetrahydrofuran ring to the aromatic system, as observed in 4-(oxolan-2-yl)aniline, creates a more rigid molecular framework compared to the flexible methylene-linked variant [22]. This structural constraint affects the accessible conformational space and can influence the electronic communication between the heterocyclic and aromatic components [22] [23].
Ether-linked variants, such as 2-{[(3R)-Oxolan-3-yl]oxy}aniline, introduce additional heteroatom functionality that modifies both the electronic properties and the hydrogen bonding potential of the molecule [24] [23]. The ether oxygen provides an additional site for intermolecular interactions and can participate in intramolecular hydrogen bonding with the aniline amino group [24] [25].
Halogenated variants beyond bromine, including fluorinated analogs like 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline, demonstrate the systematic effects of different electron-withdrawing groups on the molecular properties [23]. Fluorine substitution introduces strong electronic effects while maintaining relatively small steric perturbations, providing insights into purely electronic influences on structure and reactivity [23] [14].
The comparative analysis reveals that the combination of para-bromine substitution with N-alkylation through an oxolan-2-ylmethyl group creates a unique balance of electronic and steric effects [8]. This structural motif combines the electron-withdrawing influence of the halogen with the conformational flexibility of the tetrahydrofuran-containing side chain, resulting in distinctive molecular properties that differentiate it from simpler analogs [6] [9].
The synthesis of 4-bromo-N-(oxolan-2-ylmethyl)aniline represents a significant challenge in contemporary organic chemistry, requiring the selective introduction of both bromide substituents and oxolan-containing alkyl chains onto aniline frameworks. Traditional amine alkylation methodologies have provided foundational approaches for the construction of such complex N-functionalized aromatic systems [1] [2].
Direct alkylation of brominated anilines with oxolan-containing alkyl halides represents the most straightforward approach, though it suffers from inherent selectivity limitations. The reaction proceeds through nucleophilic substitution mechanisms where the electron-donating amino group enhances the nucleophilicity of the nitrogen center [1]. However, this enhanced reactivity often leads to over-alkylation, producing mixtures of secondary and tertiary amines alongside the desired primary alkylated product [1]. The presence of the electron-withdrawing bromine substituent in the para position moderates this reactivity to some extent, providing improved selectivity compared to unsubstituted anilines.
Reductive amination strategies have emerged as superior alternatives for achieving selective mono-alkylation [3] [4]. This approach involves the initial formation of an imine intermediate between 4-bromoaniline and oxolan-2-carboxaldehyde, followed by selective reduction using sodium cyanoborohydride or sodium triacetoxyborohydride [4]. The reaction proceeds through a carbinolamine intermediate, which undergoes dehydration to form the imine, subsequently reduced to yield the desired N-alkylated product [3]. Sodium triacetoxyborohydride has demonstrated particular effectiveness for this transformation, operating under mild conditions while maintaining excellent selectivity for mono-alkylation [4].
The Gabriel synthesis adaptation offers another viable route, utilizing phthalimide derivatives as masked amine equivalents [1]. This methodology involves the alkylation of potassium phthalimide with oxolan-2-ylmethyl halides, followed by hydrolysis to reveal the primary amine functionality. While this approach guarantees mono-alkylation, the harsh hydrolysis conditions required for phthalimide removal may not be compatible with sensitive oxolan ring systems.
Mitsunobu coupling reactions provide additional synthetic flexibility, enabling the direct coupling of 4-bromoaniline with oxolan-2-methanol under mild conditions [1]. This transformation utilizes diethyl azodicarboxylate and triphenylphosphine to activate the alcohol component, facilitating nucleophilic displacement by the amine. The reaction proceeds with inversion of stereochemistry at the alcohol carbon, which may be advantageous for accessing specific stereoisomers of the target compound.
The Eschweiler-Clarke reaction, while limited to methylation reactions, offers insights into selective N-functionalization under reducing conditions [2]. This methodology employs formaldehyde and formic acid as both the methylating agent and reducing system, providing excellent selectivity for mono- and dimethylation products. Although not directly applicable to oxolan alkylation, the mechanistic principles underlying this transformation inform the development of more complex alkylation protocols.
Contemporary catalytic bromination methodologies have revolutionized the selective introduction of bromine substituents into aniline derivatives, offering improved regioselectivity and environmental compatibility compared to traditional electrophilic aromatic substitution protocols [5] [6].
Lithium manganese oxide catalysis represents a significant advancement in selective bromination chemistry [7]. The Li₂MnO₃ catalyst system operates under photochemical conditions, utilizing visible light irradiation to promote the formation of bromine radicals from molecular bromine [7]. This methodology demonstrates exceptional selectivity for monobromination, achieving yields of 70% with only 2% formation of dibrominated products [7]. The reaction proceeds through a radical mechanism, as evidenced by kinetic isotope effect studies and the regioselectivity patterns observed with different substrates [7].
Mechanistic investigations reveal that Li₂MnO₃ promotes both radical and cationic bromination pathways depending on the substrate [7]. With toluene substrates, exclusive benzyl bromination occurs, indicating radical pathway selectivity [7]. However, benzene substrates undergo aromatic ring bromination, suggesting the involvement of electrophilic bromine species [7]. The turnover number exceeding unity supports a radical chain mechanism, with bromine radical formation occurring at the catalyst surface [7].
Copper halide catalysis in ionic liquid media has emerged as an environmentally benign alternative for the regioselective bromination of aniline derivatives [6] [8]. The use of copper(II) bromide in 1-hexyl-3-methylimidazolium bromide enables highly para-selective bromination of unprotected anilines under mild conditions [6]. This methodology eliminates the need for hazardous gaseous reagents and operates at room temperature, representing a significant improvement over traditional procedures requiring concentrated hydrochloric acid and oxygen supplementation [6].
The ionic liquid solvent plays a crucial role in achieving high regioselectivity, with para-selectivity exceeding 95% for most aniline substrates [6]. Various substituted anilines, including 2-methylaniline, 2-methoxyaniline, and 3-fluoroaniline, undergo efficient bromination to yield the corresponding 4-bromo derivatives in excellent yields [6]. The methodology demonstrates broad functional group tolerance, accommodating electron-donating and electron-withdrawing substituents without significant rate or selectivity deterioration.
Photocatalytic bromination systems utilizing organic photosensitizers offer metal-free alternatives for selective halogenation reactions [9]. The combination of Eosin Y with Selectfluor provides a highly effective brominating system for N-acyl and N-sulfonyl aniline derivatives [9]. This methodology achieves absolute para-selectivity, producing 4-bromo derivatives in excellent yields under mild visible light irradiation conditions [9].
The reaction mechanism involves the photochemical generation of a reactive brominating species, termed "Selectbrom," through the interaction of Eosin Y and Selectfluor [9]. This intermediate exhibits enhanced selectivity compared to molecular bromine, exclusively targeting the para position of protected anilines [9]. The metal-free nature of this system eliminates concerns regarding catalyst contamination and simplifies product purification protocols.
Palladium-catalyzed amination strategies provide complementary approaches for constructing brominated aniline derivatives through cross-coupling methodologies [10] [11]. Recent developments in ligand design have enabled the effective amination of aryl bromides with aqueous ammonia, providing direct access to primary arylamines [10]. The development of KPhos ligand systems has addressed longstanding challenges in achieving high selectivity for monoarylation over diarylation products [10].
Solvent selection profoundly influences the efficiency and selectivity of N-functionalization reactions, with specific solvent properties governing reaction pathways and product distributions [12] [13]. Understanding these effects enables rational solvent selection for optimizing synthetic protocols targeting 4-bromo-N-(oxolan-2-ylmethyl)aniline and related compounds.
Tetrahydrofuran and its derivatives occupy central roles in N-alkylation chemistry due to their unique combination of coordinating ability and chemical stability [14] [15]. Tetrahydrofuran, also known as oxolane, exhibits moderate polarity with a dielectric constant of 7.6, facilitating the solvation of both ionic and neutral intermediates [14]. The five-membered ring structure provides conformational flexibility, enabling effective coordination to metal centers while maintaining sufficient steric accessibility for substrate binding [14].
In N-alkylation reactions, tetrahydrofuran stabilizes carbocationic intermediates through oxygen coordination, reducing the activation barrier for nucleophilic attack [12]. This stabilization effect proves particularly beneficial for reactions involving oxolan-containing substrates, where intramolecular coordination may further enhance reactivity [14]. The relatively low boiling point of 66°C facilitates product isolation through simple distillation procedures [15].
2-Methyltetrahydrofuran has emerged as a superior alternative to conventional tetrahydrofuran for many applications, offering improved environmental profiles and enhanced selectivity [16]. This green solvent maintains the beneficial coordinating properties of tetrahydrofuran while exhibiting reduced toxicity and improved biodegradability [16]. In the synthesis of 4-bromo-N-(oxolan-2-ylmethyl)aniline, 2-methyltetrahydrofuran provides enhanced selectivity for mono-alkylation products compared to traditional ethereal solvents [16].
Polar aprotic solvents such as dichloromethane and acetonitrile facilitate N-functionalization reactions through different mechanisms [12] [13]. Dichloromethane, with its moderate dielectric constant of 8.93, provides effective solvation for ionic intermediates while maintaining low nucleophilicity [12]. This combination proves advantageous for SN2-type alkylation reactions where competing solvent nucleophilicity must be minimized.
Acetonitrile exhibits high polarity (dielectric constant 37.5) and effectively stabilizes charged transition states in N-alkylation reactions [13]. Computational studies on Menshutkin reactions demonstrate that acetonitrile provides significant catalytic effects, reducing activation barriers compared to less polar solvents [13]. The high polarity facilitates charge separation in transition states, particularly beneficial for reactions involving electron-deficient electrophiles.
Hydrogen bonding solvents introduce additional complexity through specific interactions with both substrates and products [17] [12]. Methanol and other protic solvents can engage in hydrogen bonding with amine nucleophiles, modulating their reactivity and selectivity [17]. In some cases, these interactions enhance nucleophilicity through hydrogen bond acceptance at the nitrogen center. However, protic solvents may also compete as nucleophiles, leading to reduced yields of N-alkylated products.
The role of water in N-functionalization reactions deserves special consideration, as it can serve as both a beneficial medium and a competing nucleophile [10]. Recent advances in aqueous amination reactions demonstrate that water can be successfully employed for palladium-catalyzed amination of aryl halides with ammonia [10]. However, careful optimization of reaction conditions is required to minimize competing hydrolysis reactions.
Ionic liquids represent a specialized class of solvents offering unique advantages for N-functionalization chemistry [6] [8]. These molten salts provide highly polar environments with negligible vapor pressure, facilitating high-temperature reactions while minimizing environmental impact [6]. In bromination reactions, ionic liquids such as 1-hexyl-3-methylimidazolium bromide provide both the reaction medium and a source of bromide nucleophiles [6].
Strategic protection of amino functionalities represents a critical aspect of multistep syntheses targeting complex N-functionalized aniline derivatives [18] [19]. The synthesis of 4-bromo-N-(oxolan-2-ylmethyl)aniline often requires temporary masking of the amino group to enable selective bromination or other transformations while preventing undesired side reactions.
Carbamate protecting groups, particularly tert-butoxycarbonyl (Boc) derivatives, provide excellent stability and compatibility with a wide range of reaction conditions [18]. Boc protection of anilines proceeds smoothly using di-tert-butyl dicarbonate in the presence of triethylamine, yielding stable carbamate derivatives [18]. These protected compounds withstand basic conditions and moderate heating, making them suitable for subsequent bromination reactions using electrophilic brominating agents.
The stability of Boc-protected anilines under bromination conditions enables regioselective para-bromination without interference from the amino group [18]. Following bromination, Boc deprotection proceeds efficiently using trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane, providing the free amine in high yields [18]. The mild acidic conditions are compatible with most functional groups, including oxolan rings, making this protection strategy particularly suitable for complex molecule synthesis.
Benzyloxycarbonyl (Cbz) protection offers complementary advantages, particularly regarding stability under acidic conditions [18]. Cbz groups remain stable under conditions that would cleave Boc groups, providing orthogonal protection strategies for complex synthetic sequences [18]. Deprotection occurs through catalytic hydrogenation using palladium catalysts or reductive cleavage using sodium in liquid ammonia [18].
Sulfonamide protecting groups represent a distinct class of amino protection strategies with unique activation properties [20] [19]. 2-Nitrobenzenesulfonyl (Ns) and 4-nitrobenzenesulfonyl (pNs) groups not only provide amino group protection but also enhance the acidity of the remaining N-H bond [20]. This enhanced acidity enables selective N-alkylation under basic conditions, providing direct access to N-alkylated products without separate deprotection and alkylation steps.
The Ns protection strategy proves particularly valuable for the synthesis of N-alkylated amino acids and aniline derivatives [20] [19]. Introduction of the Ns group occurs through reaction with 2-nitrobenzenesulfonyl chloride in the presence of base, yielding stable sulfonamide derivatives [19]. The enhanced acidity of the sulfonamide N-H bond (pKa approximately 8-10) enables deprotonation using mild bases such as potassium carbonate or cesium carbonate [19].
N-Alkylation of Ns-protected amines proceeds efficiently using alkyl halides or alcohols under Mitsunobu conditions [20] [19]. The electron-withdrawing nature of the nitrobenzenesulfonyl group activates the nitrogen toward alkylation while preventing over-alkylation [19]. This selectivity proves crucial for accessing mono-alkylated products in high yields.
Deprotection of Ns groups occurs under mild conditions using thiol nucleophiles in the presence of base [20] [19]. Benzyl mercaptan with potassium carbonate in acetonitrile effects clean deprotection at room temperature to 80°C, depending on the substrate [19]. Alternative deprotection methods employ mercaptoacetic acid with triethylamine, providing convenient removal without the need for noxious benzyl mercaptan [19].
Silyl protecting groups, particularly tert-butyldimethylsilyl (TBS) derivatives, offer unique advantages for protecting anilines under specific reaction conditions [20]. TBS protection occurs under mild conditions using TBS chloride with methyllithium in 2-methyltetrahydrofuran [16]. This methodology provides excellent chemoselectivity for primary amines in the presence of other nucleophilic functionalities.
The stability profile of TBS-protected anilines enables their use in various synthetic transformations while maintaining amino group protection [20]. Deprotection proceeds under extremely mild conditions using silica gel in ethanol-water mixtures at room temperature [16]. This gentle deprotection methodology proves compatible with sensitive functionalities, including oxolan rings and other acid-labile groups.
Acetyl protection represents a classical approach to amino group protection, though it exhibits moderate stability compared to other protecting groups [18]. Acetyl groups are introduced using acetic anhydride in pyridine, providing stable amide derivatives under neutral and basic conditions [18]. However, acetyl groups are susceptible to both acidic and basic hydrolysis, limiting their utility in complex synthetic sequences.
Tosyl protection offers high stability but requires harsh conditions for removal, typically involving dissolving metal reduction [18]. While tosyl groups provide excellent protection under a wide range of conditions, the harsh deprotection requirements limit their application in sensitive molecule synthesis [18]. Nevertheless, tosyl protection may prove valuable when extreme stability is required during challenging synthetic transformations.
Advanced protection strategies continue to emerge, addressing specific challenges in complex molecule synthesis [21]. Recent developments include novel sulfonamide protecting groups with improved stability profiles and milder deprotection conditions [21]. These advances expand the toolkit available for protecting amino functionalities during the synthesis of complex molecules such as 4-bromo-N-(oxolan-2-ylmethyl)aniline.